10-Hydroxyphenazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
10-hydroxyphenazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-8-5-6-10-12(7-8)14(16)11-4-2-1-3-9(11)13-10/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQKNERKPRXUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3N2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action of Hydroxylated Phenazines and Phenazine N Oxides
Electron Transport and Redox Cycling
Phenazines are recognized for their capacity to mediate electron transfer, a process central to their biological effects. researchgate.net These compounds can accept electrons from reduced cellular components and transfer them to electron acceptors, a process known as redox cycling. researchgate.netnih.gov This shuttling of electrons can significantly impact cellular respiration and energy production.
The water-soluble analog 2-hydroxyphenazine (B1496473) (HPhen) can replace the physiological electron donor for heterodisulfide reductase (HDR) in methanogens, which is typically the membrane-bound methanophenazine. nih.gov This indicates its direct participation in microbial electron transport chains.
Modulation of Cellular Redox States
The continuous reduction and oxidation of phenazines can alter the intracellular redox environment. asm.org By accepting electrons from reductants like NAD(P)H and transferring them to oxidants, they influence the ratio of reduced to oxidized molecules within the cell, a critical factor for maintaining cellular homeostasis. nih.gov
The interaction of phenazines with cellular reductants and oxidants is a key aspect of their function. This redox cycling can influence numerous metabolic pathways and cellular signaling processes that are dependent on the cell's redox state. nih.govasm.org For instance, the redox state is intimately linked to bacterial community morphogenesis. asm.org
Interaction with Alternate Terminal Electron Acceptors
In environments where oxygen is scarce, phenazines can transfer electrons to alternative acceptors. This capability is crucial for the anaerobic survival of certain bacteria. nih.gov Reduced phenazines can be re-oxidized by inorganic electron acceptors such as ferric iron (Fe³⁺). biorxiv.org This interaction not only regenerates the oxidized phenazine (B1670421), allowing it to continue participating in redox cycling, but also facilitates the reduction of the alternative electron acceptor. biorxiv.org
Studies have shown that various reduced phenazines can reductively dissolve iron oxides like ferrihydrite and hematite. northwestern.edu Furthermore, the oxidation of reduced phenazines has been observed to be coupled with the reduction of other terminal electron acceptors, including nitrate (B79036) and fumarate. biorxiv.org
Reactive Oxygen Species (ROS) Generation
A significant consequence of phenazine redox cycling, particularly in the presence of oxygen, is the generation of reactive oxygen species (ROS). nih.gov The transfer of electrons from reduced phenazines to molecular oxygen results in the formation of superoxide (B77818) radicals (O₂•⁻). nih.govnih.gov
The process begins with the reduction of the phenazine molecule by cellular reductants like NADPH. nih.govresearchgate.net The reduced phenazine then reacts with molecular oxygen to produce superoxide, regenerating the oxidized phenazine, which can repeat the cycle. researchgate.net This continuous production of ROS can overwhelm the cell's antioxidant defenses. nih.gov
Induction of Oxidative Stress in Target Cells
The overproduction of ROS, such as superoxide and hydrogen peroxide (H₂O₂), leads to a state of oxidative stress. nih.govnih.gov Oxidative stress is characterized by an imbalance between the production of reactive species and the cell's ability to detoxify them. mdpi.com This imbalance can cause widespread damage to cellular components.
The accumulation of ROS can damage DNA, lipids, and proteins, leading to cellular dysfunction. nih.gov The antimicrobial activity of many phenazines is attributed to this induction of lethal oxidative stress in target bacterial or fungal cells. nih.gov
Role of Hydroxyl Radicals
Among the various ROS, the hydroxyl radical (•OH) is the most reactive and damaging. nih.govmdpi.com It is often formed from hydrogen peroxide through the Fenton reaction, which is catalyzed by ferrous iron (Fe²⁺). mdpi.comnih.gov
The superoxide radical generated by phenazine redox cycling can be converted to hydrogen peroxide by superoxide dismutase. mdpi.com In the presence of free iron, this H₂O₂ can then be converted into highly reactive hydroxyl radicals. nih.gov These radicals can react indiscriminately with nearby biological molecules, contributing significantly to the cytotoxic effects observed with phenazine compounds. mdpi.com Studies involving a mixture of NADH and phenazine methosulphate have demonstrated that the hydroxylation of aromatic compounds requires the presence of hydrogen peroxide and hydroxyl radicals. nih.gov
Nucleic Acid Interactions
The generation of ROS by hydroxylated phenazines like 10-Hydroxyphenazin-2-one has direct consequences for the integrity of nucleic acids. Oxidative stress induced by these compounds can lead to significant DNA damage. nih.gov
Research on the related compound 1-hydroxyphenazine (B607933) (1-HP) has utilized supercoiled plasmid DNA as an analytical tool to detect ROS generation. nih.govacs.org The cleavage of DNA strands observed in these assays provides evidence of ROS-mediated damage. researchgate.net The highly reactive hydroxyl radical, in particular, can cause single- and double-strand breaks in DNA, as well as modifications to nucleotide bases. nih.gov Furthermore, studies with pyocyanin (B1662382) and 1-hydroxyphenazine under anaerobic conditions suggest that these molecules kill cells via DNA damage during electron transfer with iron, a process that generates radical intermediates. asm.orgasm.org
DNA Intercalation and Damage
Phenazine compounds, as a class, are known for their ability to interact with DNA. However, specific studies detailing the intercalation of this compound into the DNA helix are not extensively available in the current scientific literature.
Research on the related compound, 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA), has shown that its production in Pseudomonas chlororaphis 30-84 promotes the release of extracellular DNA (eDNA) nih.govosti.govnih.gov. This effect is linked to the upregulation of a bacteriophage-derived pyocin and its lysis cassette, suggesting that the influence of 2-OH-PCA on eDNA production is at least partly due to cell autolysis nih.govosti.govnih.gov. The release of eDNA is a crucial factor in the formation and structural integrity of biofilms nih.gov. While this does not directly demonstrate DNA intercalation, it points to a mechanism by which a hydroxylated phenazine can indirectly lead to the presence of extracellular genetic material, a form of localized DNA damage at the population level.
Cellular and Molecular Target Modulation
Hydroxylated phenazines can modulate a variety of cellular and molecular targets, leading to significant changes in cellular physiology and behavior.
Enzyme Inhibition (e.g., Topoisomerases)
Some phenazine derivatives have been identified as inhibitors of topoisomerases I and II, enzymes crucial for managing DNA topology during replication, transcription, and repair nih.govnih.gov. These enzymes are vital for cell viability, and their inhibition can lead to cell cycle arrest and apoptosis nih.gov. While these findings suggest a potential mechanism for hydroxylated phenazines, specific enzymatic assays detailing the inhibitory activity of this compound against topoisomerases are not yet available. The development of synthetic anticancer phenazine derivatives is an active area of research, aiming to leverage these inhibitory activities with greater target specificity nih.gov.
Regulation of Gene Expression Patterns
The presence of hydroxylated phenazines can lead to broad changes in gene expression. In P. chlororaphis 30-84, the production of 2-OH-PCA has been shown to have far-reaching transcriptomic consequences nih.govosti.govnih.gov. A comparative transcriptomic analysis revealed that a significant number of genes were differentially expressed in strains producing 2-OH-PCA compared to a phenazine-deficient mutant nih.gov.
A core set of 46 genes was found to be differentially expressed in all phenazine-producing strains, including those involved in oxidative stress response, phenazine biosynthesis, drug resistance, and DNA repair nih.gov. This indicates a conserved transcriptional response to the presence of phenazines.
| Gene Category | Number of Differentially Expressed Genes | Expression Change | Reference |
|---|---|---|---|
| All Phenazine Producers (Core Set) | 46 | Up- and Down-regulated | nih.gov |
| Specific to 2-OH-PCA Producers | 240 | Majority Up-regulated (222 genes) | nih.gov |
| Total Differentially Expressed (vs. non-producer) | 802 | Up- and Down-regulated | nih.govosti.govnih.gov |
Notably, a gene cluster encoding a bacteriophage-derived pyocin and its lysis cassette was significantly upregulated in the 2-OH-PCA producing strains, providing a molecular basis for the observed increase in eDNA release nih.govosti.govnih.gov.
Role as Cell Signals
Phenazines can act as signaling molecules, influencing patterns of gene expression in a manner akin to quorum sensing signals nih.gov. The production of phenazines in many Pseudomonas species is itself regulated by quorum sensing systems, such as the PhzR/PhzI system semanticscholar.org. This regulatory link suggests that phenazines are part of a hierarchical signaling network that coordinates population-level behaviors. The widespread transcriptomic changes induced by 2-OH-PCA in P. chlororaphis 30-84 provide strong evidence for its role as a signaling molecule that modulates cellular physiology beyond its direct antibiotic effects nih.gov.
Impact on Biofilm Formation and Architecture
Hydroxylated phenazines play a significant role in the development and architecture of biofilms nih.gov. In P. chlororaphis 30-84, enhanced production of 2-OH-PCA was shown to promote cell adhesion and alter the three-dimensional structure of surface-attached biofilms nih.govosti.govnih.gov. This is strongly correlated with the increased production of eDNA, a key component of the biofilm matrix nih.gov.
The addition of exogenous 2-OH-PCA to a phenazine-deficient mutant of P. chlororaphis 30-84 increased the amount of eDNA produced and the mass of the biofilm matrix, confirming the direct role of this hydroxylated phenazine in biofilm development nih.gov.
| Treatment | eDNA Concentration (µg/ml) at 72h | Biofilm Matrix Mass (mg) | Reference |
|---|---|---|---|
| Control (no phenazine) | 13.4 ± 3.9 | 130.2 ± 28.0 | nih.gov |
| + 2-OH-PCA (20 µg/ml) | 51.1 ± 8.8 | 701.2 ± 56.8 | nih.gov |
These findings underscore the importance of hydroxylated phenazines in structuring microbial communities and promoting a sessile, protected lifestyle within a biofilm.
Biological Activities and Phenotypic Manifestations in Vitro Models
Antimicrobial Activities
Research into the direct antibacterial effects of 1-hydroxyphenazine (B607933) against Gram-positive pathogens has shown limited efficacy. In a study evaluating a collection of 13 phenazine (B1670421) compounds, 1-hydroxyphenazine demonstrated no significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with a Minimum Inhibitory Concentration (MIC) greater than 100 μM. nih.gov This is in contrast to its parent compound, pyocyanin (B1662382), which showed moderate activity (MIC = 50 μM), and halogenated derivatives of 1-hydroxyphenazine, which displayed potent antibacterial properties. nih.govrsc.org
While specific data for Enterococcus faecium is not extensively detailed for 1-hydroxyphenazine alone, research has focused on halogenated phenazine (HP) analogues. These modified compounds have demonstrated potent activities against vancomycin-resistant Enterococcus faecium (VRE). nih.gov For instance, certain 7,8-dihalogenated HP derivatives showed remarkable biofilm eradication activity against VRE 700221 with a Minimum Biofilm Eradication Concentration (MBEC) as low as 0.20 μM. nih.gov
Table 1: Antibacterial Activity of 1-Hydroxyphenazine Against Gram-Positive Bacteria
| Compound | Bacterium | Activity (MIC) |
|---|---|---|
| 1-Hydroxyphenazine | Staphylococcus aureus | > 100 μM |
1-hydroxyphenazine has been reported to exhibit antibacterial activity against the Gram-negative bacterium Escherichia coli. medchemexpress.com However, detailed quantitative data on the extent of this inhibition, such as specific MIC values, is limited in the available literature. Studies on related phenazine compounds, such as phenazine-1-carboxylic acid (PCA), have shown inhibitory effects on various Gram-negative pathogens. nih.gov The redox-active nature of phenazines is believed to contribute to their antibacterial properties, potentially through the generation of reactive oxygen species (ROS) that can damage cellular components. nih.gov
The ability of 1-hydroxyphenazine to eradicate established bacterial biofilms appears to be limited. Its low intrinsic antibacterial activity against planktonic Gram-positive bacteria like S. aureus suggests it is not a potent agent for killing biofilm-encased cells. nih.gov
In contrast, significant research has highlighted the potent biofilm-eradicating capabilities of halogenated phenazines (HPs), which are synthetic derivatives of 1-hydroxyphenazine. researchgate.net For example, 2,4-dibromo-1-hydroxyphenazine was found to be effective against biofilms of methicillin-resistant S. aureus (MRSA), methicillin-resistant S. epidermidis (MRSE), and vancomycin-resistant Enterococcus faecium (VRE). nih.gov Further modifications to the HP scaffold, such as substitutions at the 6-, 7-, or 8-positions, have led to analogues with even greater biofilm-killing potencies against these Gram-positive pathogens. nih.govrsc.org One study using a phenazine extract from a Pseudomonas isolate, which was identified as being similar to hydroxyphenazine, demonstrated biofilm inhibition percentages ranging from 32.2% to 77.56% against various coagulase-negative staphylococci. researchgate.net
1-hydroxyphenazine demonstrates significant antifungal activity against a range of plant pathogenic fungi. It has been identified as a potent agent against crop pathogens including Fusarium graminearum and Alternaria solani. nih.gov Studies have confirmed its inhibitory effects on various Fusarium strains. researchgate.net
The broad-spectrum antifungal properties of phenazines, including 1-hydroxyphenazine, are a key mechanism by which certain bacteria, like Pseudomonas species, exert biological control over fungal diseases in agricultural settings. nih.govnih.gov For instance, 1-hydroxyphenazine produced by Pseudomonas aeruginosa has been shown to inhibit the growth of fungi such as Rhizoctonia solani. researchgate.net While direct studies on 1-hydroxyphenazine against Alternaria are noted, related phenazines like phenazine-1-carboxylic acid (PCA) and 2-hydroxy-phenazine-1-carboxylic acid have been shown to be effective against Alternaria tenuissima. researchgate.netfrontiersin.org
Table 2: Antifungal Activity of 1-Hydroxyphenazine Against Plant Pathogens
| Compound | Fungal Pathogen | Observed Effect |
|---|---|---|
| 1-Hydroxyphenazine | Fusarium graminearum | Antifungal activity |
| 1-Hydroxyphenazine | Alternaria solani | Antifungal activity |
| 1-Hydroxyphenazine | Fusarium strains | Inhibitory effects |
Antifungal Activity
Fungistatic and Fungicidal Effects
Phenazine compounds are recognized for their broad-spectrum antifungal properties. While specific data on 10-Hydroxyphenazin-2-one is limited, studies on structurally related hydroxyphenazines demonstrate significant activity against various fungal pathogens. For instance, phenazine derivatives have been shown to inhibit the growth of fungi such as Fusarium oxysporum, Candida albicans, and various dermatophytes. nih.govnih.govfrontiersin.org
The mechanism of antifungal action is often attributed to the ability of phenazines to undergo redox cycling, leading to the production of reactive oxygen species (ROS) that cause oxidative damage to fungal cells. This can result in the inhibition of spore germination, disruption of mycelial growth, and ultimately, cell death. The substitution patterns on the phenazine core, including the position and number of hydroxyl groups, play a crucial role in determining the potency and spectrum of their antifungal activity. mdpi.com Some phenothiazines, which are structurally similar, have shown consistent antifungal activity against a wide array of medically important fungi, including species resistant to existing drugs. nih.gov
Antiproliferative and Cytotoxic Activities
Phenazine derivatives have garnered significant interest for their potential as anticancer agents due to their antiproliferative and cytotoxic effects on various cancer cell lines.
A substantial body of research has demonstrated the cytotoxic potential of phenazine compounds against a diverse panel of human cancer cell lines. Phenazine 5,10-dioxides, in particular, have been a focus of these investigations. For example, the natural products iodinin (B1496461) and myxin (B609384), which are hydroxylated phenazine 5,10-dioxides, exhibit potent and selective cytotoxicity against human acute myeloid leukemia (AML) cells, such as the MOLM-13 cell line. nih.gov
Furthermore, synthetic derivatives have been developed to enhance this anticancer activity. Studies have reported the efficacy of various substituted phenazines against cell lines including:
Pancreatic Cancer: MiaPaCa-2 researchgate.net
Colon Cancer: Caco-2 nih.gov
Leukemia: K562
Hepatocellular Carcinoma: HepG2
Gastric Carcinoma: MGC803
Colorectal Carcinoma: HCT116
Breast Adenocarcinoma: MCF-7
The cytotoxic activity is often dose-dependent, with IC50 values for some derivatives falling into the low micromolar or even nanomolar range, indicating high potency.
Cytotoxicity of Phenazine Derivatives on Various Cancer Cell Lines
| Phenazine Derivative Class | Cancer Cell Line | Reported Effect | Reference |
|---|---|---|---|
| Phenazine 5,10-dioxides (e.g., Iodinin, Myxin) | MOLM-13 (Acute Myeloid Leukemia) | Potent and selective cytotoxicity | nih.gov |
| Phenazine 5,10-dioxides | Caco-2 (Colon) | Aerobic-antiproliferative activity | nih.gov |
| 2,3,7-trisubstituted phenazines | MiaPaCa-2 (Pancreatic) | More cytotoxic than gemcitabine | researchgate.net |
A key feature of many phenazine 5,10-dioxide derivatives is their selective cytotoxicity toward hypoxic cells, which are commonly found in solid tumors and are notoriously resistant to conventional therapies. nih.gov This selectivity is attributed to their function as bioreductive prodrugs. nih.gov
Under the low-oxygen conditions of a tumor microenvironment, the N-oxide groups of these phenazine compounds can be enzymatically reduced. This bioreduction process generates highly reactive radical species, such as hydroxyl radicals (•OH). nih.govnih.gov These radicals can then induce significant damage to essential cellular macromolecules, including DNA, leading to cell death. nih.gov In contrast, under normal oxygen (normoxic) conditions, the reduced radical can be rapidly re-oxidized back to the parent compound, a "futile redox cycling" that prevents the accumulation of toxic species and spares healthy tissues. nih.gov The enzymes involved in this bioreduction can include DT-diaphorase and cytochrome P450.
This hypoxia-selective mechanism makes phenazine 5,10-dioxides promising candidates for targeted cancer therapy, as they can specifically eliminate cancer cells in the tumor core that are often resistant to radiation and chemotherapy. researchgate.net
In addition to direct cytotoxicity, phenazine derivatives can exert their anticancer effects by inducing cell cycle arrest and apoptosis (programmed cell death).
Treatment of cancer cells with certain phenazine compounds has been shown to halt cell cycle progression, often at the G1, S, or G2/M phases. nih.govresearchgate.net For instance, the phenazine 5,10-dioxide derivative 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide (PDO1) was found to induce cell-cycle arrest in Caco-2 cells under normoxic conditions. nih.gov This interruption of the cell cycle prevents cancer cells from proliferating.
Following cell cycle arrest, or through independent pathways, these compounds can trigger apoptosis. This is often characterized by morphological changes, DNA fragmentation, and the activation of caspases, which are key enzymes in the apoptotic cascade. nih.gov While some phenazine derivatives like PDO1 induce DNA fragmentation, they may not always lead to significant apoptosis, suggesting that other forms of cell death could be involved. nih.gov Other studies on related compounds have shown clear induction of apoptosis in various cancer cell lines. nih.govresearchgate.net
Other Pharmacological Activities (General Phenazine Context)
The phenazine scaffold is also associated with activity against various parasitic protozoa. researchgate.net Specifically, phenazines have demonstrated in vitro and in vivo activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness). nih.gov This suggests that phenazine derivatives could serve as a structural basis for the development of new antiparasitic agents. The mechanism of action against these parasites may also involve the generation of oxidative stress, a vulnerability in many trypanosomatids. scielo.brfrontiersin.org
Insecticidal Activity
Phenazines, a class of nitrogen-containing heterocyclic compounds produced by various bacteria, are recognized for a wide range of biological activities, including insecticidal properties. nih.gov However, specific in vitro studies detailing the insecticidal mechanism or efficacy of this compound or its close analogue 2-hydroxyphenazine (B1496473) are not extensively documented in the current scientific literature. The broader class of phenazine compounds is known to interfere with cellular respiration by acting as redox-active agents, which could be a potential mechanism for toxicity in insects, but direct evidence for this specific molecule is limited. nih.gov
Neuroprotective Activity
While various natural products are under investigation for their potential to protect neurons from damage, research focusing specifically on the neuroprotective effects of simple hydroxylated phenazines like this compound is still an emerging field. Some complex phenazine derivatives have been evaluated for antineuroinflammatory properties, but data directly supporting a neuroprotective role for this specific compound in in vitro models of neurodegeneration is not widely available in the literature. nih.govresearchgate.net
Anti-inflammatory Activity
Certain phenazine derivatives have demonstrated anti-inflammatory effects in preclinical studies. For example, some derivatives isolated from Streptomyces flavidovirens and the fungus Cystobasidium laryngis have shown potential in modulating inflammatory responses. nih.govacs.orgnih.gov One study on a novel phenazine derivative showed it could inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-induced microglia cells and reduce oxidative stress by activating the Nrf2 signaling pathway. nih.govacs.org These findings suggest that the core phenazine structure is a candidate for anti-inflammatory activity. However, in vitro studies specifically quantifying the anti-inflammatory capacity of this compound or 2-hydroxyphenazine are limited.
Ecological and Environmental Functions
Role in Plant-Microbe Interactions (Biocontrol)
The ability of 2-hydroxyphenazine (2-OH-PHZ) to suppress plant diseases is well-documented. This compound exhibits broad-spectrum antibiotic activity against numerous fungal and oomycete pathogens. apsnet.org It is produced by biocontrol strains like Pseudomonas chlororaphis (formerly aureofaciens) 30-84, which uses the enzyme PhzO to convert phenazine-1-carboxylic acid (PCA) into 2-hydroxyphenazine-1-carboxylic acid (2-OH-PCA), a precursor that can spontaneously decarboxylate to form 2-OH-PHZ. nih.govresearchgate.net
The antimicrobial action of 2-OH-PHZ is believed to stem from its ability to accept electrons, which disrupts the normal electron transport chain in the pathogen's cells. This interference leads to the overproduction of reactive oxygen species (ROS) like superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), causing oxidative stress and ultimately leading to cell death. nih.gov Studies have shown that hydroxylated phenazines often exhibit stronger fungistatic and bacteriostatic activity against certain pathogens compared to their non-hydroxylated precursor, PCA. researchgate.net
Table 1: Biocontrol Activity of 2-Hydroxyphenazine (2-OH-PHZ) Against Plant Pathogens
| Pathogen | Associated Disease | Producing Bacterium (Strain) | Observed Effect |
|---|---|---|---|
| Gaeumannomyces graminis var. tritici | Take-all disease of wheat | Pseudomonas chlororaphis 30-84 | Inhibition of fungal hyphal growth. The ability to produce 2-OH-PHZ was correlated with greater antifungal activity than PCA alone. nih.gov |
| Phytophthora cinnamomi | Root rot in various plants | Pseudomonas aurantiaca ST-TJ4 | Significant inhibition of mycelial growth, causing mycelial deformation and disruption of internal cell structures. apsnet.org |
| Streptomyces scabies | Common scab of potato | Phenazine-producing Pseudomonas spp. | Exhibited antibiotic activity, though to a lesser extent than its precursor, PCA, in direct application tests. asm.org |
| Verticillium dahliae | Verticillium wilt | Phenazine-producing Pseudomonas spp. | Showed no significant inhibitory activity in direct application tests. asm.org |
Beyond direct disease suppression, the production of phenazines by rhizosphere bacteria is linked to plant growth promotion, especially under stressful environmental conditions. While the phenazine-producing bacteria themselves often have multiple growth-promoting traits (such as producing phytohormones or improving nutrient availability), the phenazines contribute to this effect by reducing the impact of biotic and abiotic stress.
A study investigating the role of phenazine production by Pseudomonas chlororaphis 30-84 on wheat seedlings under saline conditions found that colonization by phenazine-producing strains promoted salt-stress tolerance. figshare.com Specifically, seedlings treated with bacteria capable of producing phenazines showed reduced accumulation of reactive oxygen species (ROS) and enhanced antioxidant enzyme activity in their leaves. figshare.com While all tested bacterial strains (including non-phenazine producers) helped improve the water content in seedlings under salt stress, only the phenazine-producing derivatives were able to enhance the shoot or root growth of seedlings across all tested wheat varieties under non-saline conditions, indicating a direct or indirect role in promoting plant growth and resilience. figshare.com
Microbe-Microbe Interactions in Biofilms and Communities
As redox-active metabolites, 2-OH-PHZ and related phenazines are crucial mediators of microbial interactions, significantly influencing the structure and function of microbial communities and biofilms. nih.govbioengineer.org They can act as signaling molecules, genetic regulators, and agents of chemical warfare, thereby shaping the ecological dynamics within complex microbial consortia. nih.govasm.org
The most well-documented role of 2-hydroxyphenazine in microbial communities is its function as a broad-spectrum antibiotic, which facilitates competition by suppressing the growth of rival microorganisms. nih.govnih.gov This antagonistic activity is a key factor in the ecological success of the producing organisms. nih.gov
The primary mechanism of this antagonism is the generation of reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov Phenazines can diffuse across the membranes of target cells, where they undergo redox cycling, transferring electrons to molecular oxygen. This process disrupts cellular respiration and generates toxic ROS that overwhelm the target organism's antioxidant defenses, leading to cell death. nih.gov
Research has shown that hydroxylated phenazines exhibit enhanced bioactivity compared to their precursors. For instance, Pseudomonas chlororaphis strain 30-84, which produces both PCA and its hydroxylated derivatives (2-hydroxyphenazine-1-carboxylic acid and 2-OH-PHZ), demonstrates greater efficacy against the fungal wheat pathogen Gaeumannomyces graminis var. tritici than strains that produce only PCA. nih.govresearchgate.net This highlights the competitive advantage conferred by the production of 2-OH-PHZ. More recent findings suggest that phenazines also function by targeting and inhibiting essential enzymes like topoisomerase IV, particularly in Gram-positive bacteria, providing another mechanism for their selective antimicrobial action. bioengineer.org
| Phenazine Compound | Producing Organism (Example) | Target Organism (Example) | Observed Antagonistic Effect | Reference |
|---|---|---|---|---|
| 2-Hydroxyphenazine (2-OH-PHZ) & its precursor | Pseudomonas chlororaphis 30-84 | Gaeumannomyces graminis var. tritici (Fungus) | Enhanced inhibition of fungal growth compared to PCA-only producers. | nih.govresearchgate.net |
| Phenazines (General) | Various soil bacteria | Indigenous soil microbes | Correlated with enhanced persistence and competition in natural soil communities. | nih.gov |
| Phenazines (General) | Various bacteria | Gram-positive bacteria | Inhibition of topoisomerase IV, leading to cell death. | bioengineer.org |
Beyond direct antagonism, 2-OH-PHZ and other phenazines can foster synergistic relationships that benefit either the producing population or the broader microbial community.
Within a biofilm of the producing organism, such as Pseudomonas aeruginosa, phenazines act as crucial molecules for maintaining intracellular redox homeostasis. asm.org In the oxygen-limited depths of a mature biofilm, these compounds can serve as terminal oxidants, allowing for anaerobic survival and ATP generation. asm.orgasm.org This function is a form of intraspecies cooperation, enabling the community as a whole to thrive in environments with steep oxygen gradients.
Furthermore, phenazines can facilitate interspecies synergistic interactions. As potent electron shuttles, they can be produced by one organism and utilized by another to perform metabolic functions that would otherwise be impossible. A key example is the stimulation of mineral reduction by dissimilatory iron-reducing bacteria like Shewanella oneidensis. researchgate.netcaltech.edu Shewanella can utilize phenazines produced by Pseudomonas to transfer electrons to insoluble iron and manganese oxides, effectively "breathing" minerals. This process makes essential nutrients more bioavailable and links the metabolic activities of different species within the community. researchgate.net
Contributions to Biogeochemical Cycles
The redox-active nature of 2-OH-PHZ and its relatives allows them to play a significant role in biogeochemical cycling, particularly of metals like iron and manganese. researchgate.netcaltech.edu These elements are essential nutrients for life, but their bioavailability is often limited by their presence in insoluble mineral forms (e.g., ferric iron, Fe³⁺).
Phenazines function as extracellular electron shuttles, facilitating the microbial reduction of these insoluble minerals. researchgate.net A phenazine-producing bacterium releases the compound into the environment, where it can be reduced by a variety of microbes. The reduced phenazine then abiotically reduces the mineral oxide (e.g., converting Fe³⁺ to the more soluble ferrous iron, Fe²⁺), after which the oxidized phenazine can be reduced again by bacteria, allowing it to be recycled multiple times. researchgate.netcaltech.edu
This process of microbial mineral reduction has profound impacts on the chemistry of soils and sediments. researchgate.net By solubilizing iron and manganese, phenazine-producing bacteria and their partners increase the bioavailability of these key nutrients for the entire ecosystem. This function demonstrates that microbial secondary metabolites like 2-OH-PHZ are not only involved in direct microbe-microbe competition but are also key players in the fundamental elemental cycles that sustain life. researchgate.netcaltech.edu
| Process | Role of Phenazine (e.g., 2-OH-PHZ) | Key Organisms Involved (Examples) | Biogeochemical Outcome | Reference |
|---|---|---|---|---|
| Dissimilatory Iron Reduction | Acts as a recyclable extracellular electron shuttle. | Pseudomonas chlororaphis (producer), Shewanella oneidensis (reducer) | Reductive dissolution of poorly crystalline iron (III) oxides to soluble iron (II). | researchgate.netcaltech.edu |
| Dissimilatory Manganese Reduction | Functions as an electron shuttle to manganese (IV) oxides. | Pseudomonas chlororaphis | Increases bioavailability of manganese by reducing it to more soluble forms. | caltech.edu |
Impact of Substituent Position and Nature on Biological Activity
The strategic placement and chemical properties of functional groups on the phenazine scaffold can dramatically alter the bioactivity of the resulting derivatives. These modifications can enhance antimicrobial, anticancer, and other pharmacological properties by influencing factors such as membrane permeability, redox potential, and interaction with biological targets. nih.gov
Hydroxylation is a key modification that significantly impacts the biological activity of phenazine derivatives. The position and number of hydroxyl groups can modulate the electronic properties and hydrogen-bonding capabilities of the molecule, which are critical for its interaction with biological targets. For instance, the presence of hydroxyl groups can lower the redox potential of phenazine compounds. nih.gov
Studies have shown that hydroxylation and hydroxy-methylation are very important for the antibiotic activity of phenazines. mdpi.com For example, 2-hydroxyphenazine has been reported to have a better inhibitory effect on the take-all disease of wheat than phenazine-1-carboxylic acid (PCA). researchgate.net
The introduction of hydroxyl groups can also influence the physical properties of the compounds. In the context of developing anode materials for alkaline-based batteries, introducing hydroxyl groups to the phenazine core was found to lower the redox potential by 0.4 V. Additionally, intramolecular hydrogen bonds formed by these groups can create fast ion transport channels, which remarkably improves redox kinetics. nih.gov
Table 1: Effect of Hydroxylation on the Properties of Phenazine Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Modification | Observed Effect | Reference |
|---|---|---|---|
| 2-Hydroxyphenazine | Addition of a hydroxyl group to the phenazine core | Improved inhibition of take-all disease in wheat compared to PCA. researchgate.net | researchgate.net |
| Hydroxylated Phenazines | General hydroxylation | Considered very important for antibiotic activity. mdpi.com | mdpi.com |
N-oxidation is a significant structural modification in phenazine derivatives that often leads to potent biological activities. researchgate.net Phenazine di-N-oxides are a notable class of antitumor agents that can selectively target and kill hypoxic cells found in solid tumors. nih.gov Myxin (1-hydroxy-6-methoxyphenazine-N5, N10-dioxide) is a well-known N-oxide with significant antimicrobial activity. researchgate.net The proposed mechanisms for the biological activity of N-oxides like iodinin and myxin include DNA intercalation, production of reactive oxygen species (ROS), inhibition of topoisomerases, and metal chelation. researchgate.net
The biosynthesis of N-oxide phenazines has been studied, and it has been found that methylation of neighboring hydroxyl groups at the C1 or C6 positions can prevent the N-monooxygenase from oxidizing the phenazine nitrogen atom. nih.govresearchgate.net This suggests a subtle interplay between different functional groups in determining the final structure and activity of the molecule.
Alkylation and O-methylation introduce lipophilic characteristics to the phenazine core, which can enhance the interaction of these compounds with microbial cell membranes. nih.gov The addition of methoxy (B1213986) and alkyl side chains can improve the lipophilicity of phenazine derivatives, potentially leading to disruption of microbial cell membrane integrity. nih.gov
O-methylation has been shown to be important for the antibiotic activity of phenazines. nih.gov For example, 1-methoxyphenazine (B1209711) exhibits much higher antifungal activity against certain plant pathogens than its non-methylated counterpart. nih.gov Similarly, the antimicrobial activity of myxin is significantly higher than that of iodinin, a difference that can be attributed in part to the O-methylation in myxin. researchgate.netnih.gov
Late-stage meta-C–H alkylation has been explored as a strategy to modulate the biological properties of pharmaceuticals, including those with a phenazine-like scaffold. This approach allows for the direct incorporation of saturated substituents, which can be used to investigate SAR, improve metabolic stability, and modulate biological properties. youtube.com
The introduction of halogen atoms to the phenazine scaffold is a powerful strategy for enhancing biological activity, particularly antibacterial and biofilm-eradicating properties. nih.gov Halogenated phenazines have demonstrated potent activity against critical Gram-positive pathogens, including multidrug-resistant strains of Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecium. nih.govrsc.org
For instance, 2-bromo-1-hydroxyphenazine is significantly more potent than the well-known phenazine antibiotic pyocyanin. nih.gov Synthetic halogenated phenazine compounds have been developed that show potent antibacterial activity and the ability to eradicate bacterial biofilms. nih.gov Some of these compounds have demonstrated efficacy in animal models of infection. nih.gov The mechanism of action for some halogenated phenazines involves iron starvation through chelation by the 1-hydroxyl group and the adjacent nitrogen atom. rsc.org
Table 2: Antibacterial Activity of Selected Halogenated Phenazine Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 2-bromo-1-hydroxyphenazine | General antibacterial | 6.25 µM | nih.gov |
| Pyocyanin | General antibacterial | 50 µM | nih.gov |
| Synthetic Halogenated Phenazine HP 1 | General antibacterial | 1.56 µM | nih.gov |
| Synthetic Halogenated Phenazine HP 29 | General antibacterial | 0.08 µM | nih.gov |
Prenylation, the attachment of lipophilic prenyl groups, is another structural modification that can enhance the bioactivity of phenazine derivatives. nih.gov This modification increases the membrane permeability of the compounds, thereby improving their interaction with microbial cells. nih.gov
A number of prenylated phenazines have been identified with notable antimicrobial activities. nih.gov Terpenoid phenazines, which contain isoprenylated side chains, have been reported to exhibit moderate to significant antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov However, it is important to note that not all prenylated phenazines show strong biological activity; some O-prenylated and N-prenylated derivatives have been found to have no discernible biological activity. nih.gov This highlights the importance of the specific structure and position of the prenyl group in determining the biological outcome.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This method is valuable in drug discovery for predicting the activity of new compounds and for understanding the structural features that are most important for a desired biological effect. nih.gov
For phenazine derivatives, 2D- and 3D-QSAR studies have been conducted to gain insights into the chemical and structural basis for their biological activity, particularly as bioreductive antitumor agents. nih.gov These studies have established that electronic and lipophilic descriptors of phenazine dioxides are related to their survival fraction in both oxic and hypoxic conditions. nih.gov
Statistically significant 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed. For example, a CoMSIA model using a hydrogen bond acceptor field showed a strong correlation with the survival fraction in hypoxia. nih.gov These models provide valuable information for the design of new phenazine analogues with improved potency. nih.gov
In a study on antimicrobial N2-substituted iminophenazines, QSAR analysis revealed that the electronic parameter σ* had a much better correlation with the concentration of the compounds in the spleen of mice than the partition coefficient (log P), indicating the significance of electronic factors in the transport of these compounds. researchgate.net
Table 3: QSAR Model Statistics for Phenazine Dioxides as Antitumor Agents This table is interactive. Click on the headers to sort the data.
| Biological Parameter | QSAR Model | r² (squared correlation coefficient) | q² (cross-validated r²) |
|---|---|---|---|
| Survival Fraction (oxia) | CoMFA (standard model) | 0.755 | 0.505 |
| Survival Fraction (oxia) | CoMSIA (steric and electrostatic fields) | 0.757 | 0.527 |
| Survival Fraction (hypoxia) | CoMFA (standard model) | 0.736 | 0.521 |
An in-depth examination of the chemical compound this compound and its analogues reveals a complex interplay between molecular structure and biological function. Through advanced computational techniques, researchers are progressively deciphering the specific chemical attributes that govern the activity of these phenazine derivatives. This article explores the structure-activity relationship (SAR) studies, predictive modeling, and computational chemistry approaches that are crucial in understanding and harnessing the potential of these compounds.
Synthetic Strategies and Analog Development for Phenazine Derivatives
Chemical Synthesis of the Phenazine (B1670421) Scaffold
The synthesis of the fundamental tricyclic phenazine structure can be achieved through various methods, ranging from classic named reactions to modern catalytic systems. guidechem.com A cornerstone method is the Wohl-Aue reaction, which typically involves the reaction of an aniline (B41778) with a nitrobenzene (B124822) in the presence of a base. Another classical approach is the condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds like catechols or o-benzoquinones. guidechem.comacs.org For instance, reacting catechol with ortho-diaminobenzene at high temperatures can produce 5,10-dihydrophenazine, which is subsequently oxidized to phenazine. guidechem.com
Modern synthetic chemistry has introduced more sophisticated and efficient methods. Palladium-catalyzed N-arylation reactions have become a powerful tool for constructing the phenazine core. guidechem.comscispace.com Additionally, the Jourdan-Ullmann coupling followed by a reductive ring-closure with sodium borohydride (B1222165) offers a pathway to diversely functionalized phenazine-1-carboxylic acids from simple anilines. rroij.com Researchers have also developed multicomponent reactions (MCRs) and environmentally friendlier "green" synthesis approaches, such as microwave-assisted and solvent-free methods, to improve efficiency and sustainability. bohrium.combenthamdirect.com
| Synthetic Method | Reactants | Key Features | Reference |
|---|---|---|---|
| Wohl-Aue Reaction | Aniline and Nitrobenzene | Classic method, requires basic conditions. | guidechem.com |
| Condensation Reaction | o-Phenylenediamine and 1,2-Dicarbonyl compound | Forms dihydrophenazine intermediate, then oxidized. | guidechem.comacs.org |
| Jourdan-Ullmann / Reductive Cyclization | Aniline and related precursors | Step-economical approach for rapid diversification. | rroij.com |
| Palladium-Catalyzed N-Arylation | Aryl bromides and anilines | Modern, efficient method for C-N bond formation. | scispace.com |
| Multicomponent Reactions (MCRs) | Multiple starting materials in one pot | High atom economy and efficiency for library synthesis. | bohrium.com |
Derivatization Methods for Hydroxylation and Oxidation
Once the phenazine scaffold is formed, further derivatization is often required to achieve desired biological activities. Hydroxylation and N-oxidation are common modifications.
Selective Introduction of Hydroxyl Groups
The introduction of hydroxyl groups onto the phenazine ring can significantly influence the compound's properties. Both biosynthetic and chemical methods are employed for this purpose. In biological systems, flavin-dependent monooxygenases are key enzymes. For example, the enzyme PhzS can catalyze the decarboxylation of phenazine-1-carboxylic acid (PCA) to produce 1-hydroxyphenazine (B607933) (1-OH-PHZ), while another monooxygenase, PhzO, can convert PCA to 2-hydroxyphenazine (B1496473) (2-OH-PHZ). researchgate.netacs.org
Chemical synthesis provides alternative routes. For example, 1,3-dihydroxyphenazine can be synthesized via the condensation of benzofuroxan (B160326) and phloroglucinol. orgsyn.org This method first produces the 1,3-dihydroxyphenazine dioxide intermediate, which is then reduced using a reagent like sodium dithionite (B78146) to yield the final dihydroxylated product. orgsyn.org The position of the hydroxyl groups is crucial, as different isomers can exhibit varied biological effects. nih.gov
Controlled N-Oxidation Procedures
The nitrogen atoms of the phenazine ring can be oxidized to form N-oxides, which are often critical for biological activity. rsc.orgresearchgate.net A common laboratory method for N-oxidation involves the use of peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a frequently used reagent. hi.is The degree of oxidation can be controlled by adjusting the stoichiometry of the oxidizing agent. For instance, treatment with one equivalent of m-CPBA can lead to a mono-N-oxide, whereas using an excess can result in the formation of the di-N-oxide. rsc.orghi.is
In nature, specific enzymes carry out these transformations. For example, LaPhzNO1, a flavin-containing N-monooxygenase from Lysobacter antibioticus, is responsible for the N-oxidation of phenazine precursors. acs.orgacs.orgresearchgate.net This enzyme can convert phenazine-1,6-dicarboxylic acid into its corresponding N5,N10-dioxide. researchgate.net Such phenazine 5,10-dioxides are a feature of several natural products with potent biological activities. skemman.is
Design and Synthesis of Prodrugs and Pro-compounds
To overcome challenges like poor solubility or to achieve targeted drug action, phenazine derivatives are often developed as prodrugs.
Strategies for Enhanced Solubility and Targeted Delivery
A significant hurdle for the clinical development of some phenazine compounds is their poor aqueous solubility. rsc.orgresearchgate.net To address this, various prodrug strategies have been devised. One effective approach is PEGylation, where a polyethylene (B3416737) glycol (PEG) chain is attached to the phenazine molecule, often via a carbonate linker. nih.govnih.gov This modification can dramatically improve water-solubility properties. nih.gov
Another strategy involves the attachment of different side chains to a hydroxyl group on the phenazine scaffold. Carbamate side chains, for instance, have been identified as an optimal choice for creating prodrugs of hydroxylated phenazine 5,10-dioxides. rsc.orgresearchgate.net These modifications can improve physicochemical properties, including both solubility and the ability to cross cell membranes, potentially releasing the active cytotoxic agent once inside the cell. rsc.org The use of nanocarriers like dendrimers has also been explored to enhance the solubility of phenazine compounds. researchgate.net
| Strategy | Modifying Group | Purpose | Reference |
|---|---|---|---|
| PEGylation | Polyethylene Glycol (PEG) | Enhance water solubility. | nih.govnih.gov |
| Carbamoylation | Carbamate side chains | Improve solubility and membrane permeability. | rsc.orgresearchgate.net |
| Nanocarriers | Dendrimers | Act as solubility enhancers. | researchgate.net |
Nitroreductase-Activated Prodrugs
A sophisticated approach for targeted therapy involves designing prodrugs that are activated by enzymes specific to the target cells, such as bacteria. nih.govacs.org Nitroreductase (NTR) enzymes, which are found in many bacterial species but are less common in mammalian cells, are an attractive target for this strategy. nih.govresearchgate.net
The design of these prodrugs involves incorporating a nitroaromatic group into the phenazine molecule, connected by a cleavable linker. nih.gov A sulfonate ester linker has been used effectively for this purpose. nih.govrsc.org In the presence of bacterial nitroreductase, the nitro group is reduced to an aniline. This reduction triggers a cascade that leads to the cleavage of the linker and the release of the active phenazine "warhead" specifically within the bacterial environment. nih.gov This strategy aims to mitigate off-target effects, improve water solubility, and ensure the targeted release of the active agent. nih.govresearchgate.netrsc.org
Combinatorial Synthesis and High-Throughput Screening of Analog Libraries
The structural framework of phenazine, including 10-Hydroxyphenazin-2-one, offers a versatile scaffold for chemical modification, making it an ideal candidate for combinatorial synthesis and the generation of diverse analog libraries. These approaches, coupled with high-throughput screening (HTS), have become instrumental in the discovery of novel phenazine derivatives with a wide range of biological activities.
Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules. One effective strategy employed for phenazine derivatives is the use of multicomponent reactions. For instance, a one-pot, four-component synthesis method has been developed for benzo[a]pyrano[2,3-c]phenazines. This approach significantly simplifies the synthetic process, allowing for the creation of libraries with high functional group diversity by varying the aldehyde and diamine starting materials. researchgate.net Such methods are operationally simple and amenable to small-scale, high-speed synthesis, which is crucial for generating large libraries for screening. researchgate.net
Another powerful technique is the modular synthesis of halogenated phenazines (HPs) using the Wohl-Aue reaction. This method has been utilized to create libraries of HPs that target both planktonic bacteria and biofilms. researchgate.net By systematically modifying the phenazine core with different functional groups, researchers can explore structure-activity relationships (SAR) and optimize for desired biological effects. For example, the synthesis of a 27-membered phenazine library has led to the identification of bromophenazines with potent antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net
Once these diverse libraries of phenazine analogs are synthesized, high-throughput screening is employed to rapidly assess their biological activity against various targets. HTS allows for the testing of thousands of compounds in a short period, making it a cornerstone of modern drug discovery. nih.gov Phenazine libraries have been screened against a multitude of biological targets, leading to the discovery of compounds with significant therapeutic potential.
For instance, screening of halogenated phenazine libraries has identified compounds with potent antibacterial and biofilm-eradicating properties against critical Gram-positive pathogens. researchgate.netnih.gov These screens have revealed that specific substitutions on the phenazine ring can dramatically enhance activity.
The following tables summarize key findings from the high-throughput screening of various phenazine analog libraries, showcasing the diverse biological activities discovered through these powerful techniques.
Table 1: Antibacterial and Biofilm Eradication Activity of Halogenated Phenazine Analogs
This table presents the minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) for a selection of halogenated phenazine analogs against various bacterial strains. The data highlights the potent activity of these compounds, particularly against resistant strains.
| Compound | Target Organism | MIC (µM) | MBEC (µM) |
| Compound 84 | Methicillin-resistant Staphylococcus aureus (MRSA) | - | < 10 |
| Methicillin-resistant Staphylococcus epidermidis (MRSE) | - | 2.35 | |
| Vancomycin-resistant Enterococcus (VRE) | - | 0.20 | |
| Compound 85 | Mycobacterium tuberculosis | 3.13 | - |
| 6,8-ditrifluoromethyl-HP 15 | Gram-positive pathogens | ≤ 0.39 | 0.15–1.17 |
| 2-bromo-1-hydroxyphenazine | Staphylococcus aureus | 6.25 | - |
| 4-bromo-2-bromo-1-hydroxyphenazine | Staphylococcus aureus | 0.78-1.56 | ~150 |
Data sourced from multiple studies. nih.govnih.govresearchgate.net
Table 2: Antifungal Activity of Phenazine-1-Carboxylic Acid Piperazine (B1678402) Derivatives
This table displays the 50% effective concentration (EC50) values for a representative phenazine-1-carboxylic acid piperazine derivative against a panel of pathogenic fungi, demonstrating the potential of these analogs as antifungal agents.
| Compound | Target Fungus | EC50 (µM) |
| Compound 125 | Rhizoctonia solani | 24.6 |
| Alternaria solani | 42.9 | |
| Fusarium oxysporum | 73.7 | |
| Fusarium graminearum | 73.8 | |
| Pyricularia oryzae | 34.2 |
Data from a study by Han et al. nih.gov
Table 3: Cytotoxic Activity of Benzo[a]pyrano[2,3-c]phenazine Derivatives Against Cancer Cell Lines
This table shows the half-maximal inhibitory concentration (IC50) values for selected benzo[a]pyrano[2,3-c]phenazine derivatives against various human cancer cell lines, indicating their potential as anticancer agents.
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 36 | A549 (Lung Carcinoma) | 2.4 |
| PC3 (Prostate Cancer) | 4.7 | |
| Compound 6{1,2,1,9} | HepG2 (Hepatocellular Carcinoma) | 6.71 |
| Compound 3c | A549 (Lung Carcinoma) | 3.3 |
| Diastaphenazine (31) | HCT116 (Colorectal Carcinoma) | 14.9 |
| BGC-823 (Gastric Carcinoma) | 28.8 | |
| HepG2 (Hepatocellular Carcinoma) | 65.2 | |
| HeLa (Cervical Cancer) | 82.5 |
Data compiled from various research articles. researchgate.netnih.gov
Based on a comprehensive review of the available scientific literature, there is no specific information regarding the biotechnological production or metabolic engineering of the chemical compound “this compound.” Research in the field of phenazine biosynthesis has primarily focused on other derivatives, such as phenazine-1-carboxylic acid (PCA), 1-hydroxyphenazine (1-OH-PHZ), and 2-hydroxyphenazine (2-OH-PHZ).
The methodologies outlined in your request, including strain and enzyme engineering, are well-established for enhancing the production of these more common phenazine derivatives. For instance, studies have successfully employed overexpression of biosynthetic genes, deletion of competing pathways, and the rational design of artificial biosynthetic pathways to increase yields of compounds like PCA and its hydroxylated forms. nih.govumlub.plresearchgate.net Similarly, enzyme engineering techniques such as mutagenesis and directed evolution have been utilized to improve the catalytic efficiency and substrate specificity of enzymes within the phenazine biosynthetic pathway. nih.govumlub.pl
However, the application of these techniques to produce "this compound" is not documented in the current body of scientific work. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on this specific compound that adheres to the requested outline.
Should you be interested in an article on the biotechnological production of a well-researched phenazine derivative, such as 1-hydroxyphenazine or 2-hydroxyphenazine, the provided outline could be effectively utilized to generate a comprehensive and detailed overview.
Biotechnological Production and Metabolic Engineering of Phenazines
Heterologous Expression Systems for Phenazine (B1670421) Production
The biosynthesis of diverse phenazine structures, including hydroxylated and N-oxidized derivatives, has been successfully achieved by introducing specific modifying enzymes into host organisms that already produce a precursor phenazine. This approach, known as heterologous expression, allows for the creation of novel phenazine derivatives that are not naturally produced by the host strain.
A primary strategy involves using a bacterial strain that naturally produces high levels of Phenazine-1-Carboxylic Acid (PCA), a common precursor in many phenazine biosynthetic pathways. frontiersin.orgnih.govnih.gov By introducing genes from other organisms that encode specific modifying enzymes, the host's metabolic machinery can be redirected to convert PCA into more complex derivatives. nih.govacs.org
Key enzymes heterologously expressed for the production of 1-hydroxyphenazine (B607933) and its derivatives include:
PhzS: A flavin-containing monooxygenase that catalyzes the oxidative decarboxylation of PCA to generate 1-OH-PHZ. frontiersin.orgresearchgate.netresearchgate.net
NaphzNO1: An N-monooxygenase responsible for the N-oxidation of the phenazine core structure. nih.govresearchgate.net
LaphzM: A methyltransferase capable of methylating hydroxyl groups on the phenazine ring. nih.govacs.org
In one notable study, these three enzymes were expressed in Pseudomonas chlororaphis H18, a strain that naturally generates PCA. nih.govacs.org This combinatorial biosynthesis approach successfully yielded four distinct phenazine derivatives: 1-hydroxyphenazine, 1-methoxyphenazine (B1209711), 1-hydroxyphenazine N' 10-oxide, and 1-methoxyphenazine N' 10-oxide. nih.govacs.org This demonstrates the feasibility of creating complex phenazines through genetic engineering. Similarly, the biotech host Pseudomonas putida KT2440 has been engineered for the heterologous production of PCA and its derivative pyocyanin (B1662382) by expressing phenazine synthesis genes from Pseudomonas aeruginosa. frontiersin.org
Below is a summary of engineered strains and the phenazine derivatives they produce through heterologous expression.
| Host Strain | Expressed Gene(s) | Precursor | Product(s) | Reference(s) |
| Pseudomonas chlororaphis H18 | PhzS | Phenazine-1-carboxylic acid (PCA) | 1-Hydroxyphenazine (1-OH-PHZ) | researchgate.net |
| Pseudomonas chlororaphis H18 | PhzS, NaphzNO1, LaphzM | Phenazine-1-carboxylic acid (PCA) | 1-OH-PHZ, 1-methoxyphenazine, 1-hydroxyphenazine N' 10-oxide, 1-methoxyphenazine N' 10-oxide | nih.govacs.org |
| Pseudomonas putida KT2440 | phzA1-G1, phzM, phzS (from P. aeruginosa) | Chorismic acid | Phenazine-1-carboxylic acid (PCA), Pyocyanin | frontiersin.org |
| Pseudomonas chlororaphis P3 | Terpenoid synthesis pathway genes | Phenazine-1-carboxylic acid (PCA) | Endophenazine A, Endophenazine A1 | nih.gov |
Bioprocess Optimization for Industrial Scale-Up
Moving from laboratory-scale flask cultures to industrial-scale bioreactors requires rigorous optimization of fermentation conditions and downstream processing to ensure high yields and product purity.
The productivity of microbial phenazine synthesis is highly dependent on the fermentation environment. Key parameters that are typically optimized include medium composition, pH, temperature, and nutrient feeding strategies.
Medium Optimization: The choice of carbon and nitrogen sources is critical. For instance, in the production of Phenazine-1-Carboxamide (B1678076) (PCN) by a Pseudomonas chlororaphis mutant, a medium containing glycerol, tryptone, MgSO₄, and K₂HPO₄ was used as a base for further optimization. mdpi.com Optimization studies often employ statistical methods like Plackett-Burman design and response surface methodology to identify the most significant factors affecting yield. mdpi.com
Fed-Batch Fermentation: To overcome nutrient limitations and substrate inhibition in batch cultures, a fed-batch strategy is often employed. This involves feeding a concentrated nutrient solution (e.g., glycerol) into the bioreactor at a controlled rate during the fermentation process. mdpi.com This approach allows for higher cell densities and prolonged product synthesis. In a metabolically engineered strain of P. chlororaphis H18, a combination of genetic modifications and fermentation optimization in a 5 L fermenter led to a final titer of 3.6 g/L of 1-OH-PHZ after 54 hours, the highest reported yield to date. researchgate.net
The table below summarizes the impact of optimizing various fermentation parameters on the production of phenazine derivatives.
| Phenazine Product | Strain | Optimization Strategy | Scale | Titer/Yield | Reference(s) |
| 1-Hydroxyphenazine (1-OH-PHZ) | P. chlororaphis H18 | Metabolic engineering & fermentation optimization | 5 L Fermenter | 3.6 g/L | researchgate.net |
| Phenazine-1-Carboxamide (PCN) | P. chlororaphis H5ΔfleQΔrelA | Medium optimization | Shake Flask | 5.51 g/L | mdpi.com |
| Phenazine-1-Carboxamide (PCN) | P. chlororaphis H5ΔfleQΔrelA | pH control (pH 7.2) | 1 L Bioreactor | 8.58 g/L | mdpi.com |
| Phenazine-1-Carboxamide (PCN) | P. chlororaphis H5ΔfleQΔrelA | Fed-batch strategy | 1 L Bioreactor | 9.58 g/L | mdpi.com |
| Phenazine-1-Carboxamide (PCN) | P. chlororaphis H5ΔfleQΔrelA | Scale-up of optimized process | 30 L Bioreactor | 9.62 g/L | mdpi.com |
Solid-Liquid Separation (Harvest): The first step is to separate the microbial biomass (cells) from the liquid culture medium (supernatant). mt.com This is commonly achieved through centrifugation or microfiltration. celignis.combiomanufacturing.org The choice of method depends on factors like cell density and the viscosity of the broth. celignis.com
Extraction/Initial Purification: Phenazines are often extracted from the acidified cell-free supernatant using an organic solvent like ethyl acetate (B1210297) or benzene. celignis.com Liquid-liquid extraction is a common technique used for this purpose. celignis.com The organic phase containing the phenazines is then typically evaporated to concentrate the product.
Purification: Chromatography is the cornerstone of high-purity separation. youtube.comresearchgate.net Various chromatographic techniques can be employed sequentially to remove impurities:
Adsorption Chromatography: Techniques like column chromatography with resins (e.g., XAD-4) can be used for initial purification.
High-Performance Liquid Chromatography (HPLC): HPLC is often used in the final polishing steps to achieve high purity and for analytical quantification of the product. researchgate.net
Final Product Formulation: The final step involves concentrating the purified product and preparing it in a stable form, which may involve crystallization or drying. biomanufacturing.org
The entire downstream process must be carefully designed to maintain the stability and biological activity of the target phenazine while efficiently removing impurities such as residual media components, host cell proteins, and other metabolic byproducts. researchgate.net
Analytical Methodologies for Phenazine Compound Detection and Quantification
Chromatographic Techniques
Chromatographic methods are fundamental for separating complex mixtures, allowing for the isolation and subsequent quantification of specific phenazine (B1670421) compounds.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of phenazine compounds from complex matrices, such as bacterial fermentation broths. researchgate.netnih.gov The method's versatility allows for various stationary and mobile phases to optimize the separation of phenazines with different polarities.
For the analysis of hydroxylated phenazines, Reverse-Phase HPLC (RP-HPLC) is often employed. In a typical application, samples are prepared by acidifying the culture medium and extracting the phenazine compounds with an organic solvent like ethyl acetate (B1210297). nih.gov The dried extract is then redissolved in a suitable solvent, such as a mixture of acetonitrile (B52724) and trifluoroacetic acid, before injection into the HPLC system. nih.gov A generalized HPLC protocol can be developed to detect a mixture of phenazine metabolites simultaneously. nih.gov However, challenges can arise, as some protocols may fail to achieve baseline separation of structurally similar compounds, such as phenazine-1-carboxylic acid (PCA) and its hydroxylated derivative, 2-hydroxy-PCA. nih.gov In such cases, the presence of 2-hydroxyphenazine (B1496473) (2-OH-PHZ), which can be formed by the spontaneous decarboxylation of 2-hydroxy-PCA, is often used as a reliable indicator of 2-hydroxyphenazine synthesis. nih.gov
Liquid Chromatography-Mass Spectrometry, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the sensitive and selective quantification of chemical compounds in complex biological samples. nih.govnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high specificity of mass spectrometry, making it ideal for identifying and quantifying analytes at low concentrations. nih.gov
In the context of phenazine analysis, LC-MS/MS provides more specific information than HPLC with UV detection and covers a broader range of analytes compared to GC-MS. uniklinik-freiburg.de The methodology involves chromatographic separation on a suitable column, followed by ionization of the eluted analytes, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov The precursor ions corresponding to the target analyte are then selected and fragmented to produce characteristic product ions. This transition is monitored for quantification, providing excellent selectivity and reducing matrix interference. uniklinik-freiburg.de
LC-MS/MS is particularly valuable for distinguishing between structural isomers, such as different hydroxylated phenazines, which may be difficult to separate chromatographically. nih.gov The fragmentation patterns obtained from MS/MS spectra can provide structural information to differentiate between isomers. nih.gov For instance, the position of a hydroxyl group on the phenazine core can influence the fragmentation pathway, leading to unique product ions for each isomer.
| Technique | Primary Application for Hydroxyphenazines | Key Advantages |
|---|---|---|
| HPLC | Separation and quantification from culture extracts. | Robustness, versatility, established protocols. researchgate.net |
| LC-MS/MS | Highly sensitive and selective quantification; structural isomer differentiation. | High specificity, low detection limits, structural information from fragmentation. uniklinik-freiburg.denih.gov |
Capillary Zone Electrophoresis (CZE) has emerged as a rapid, reliable, and efficient alternative to HPLC for the analysis of phenazine compounds. researchgate.netnih.gov This technique separates ions based on their electrophoretic mobility in an electric field, which is dependent on the ion's charge-to-size ratio. creative-proteomics.comyoutube.com CZE offers advantages such as high separation efficiency, short analysis times, and minimal consumption of reagents and samples. scielo.brnih.gov
A CZE method has been successfully developed and validated for the dynamic monitoring and quantification of 2-hydroxyphenazine (2-OH-PHZ) in bacterial fermentation cultures. researchgate.netnih.gov In this method, separation is achieved in a fused-silica capillary using a phosphate (B84403) buffer. nih.gov The optimized conditions allow for the separation of 2-OH-PHZ, phenazine-1-carboxylic acid (PCA), and an internal standard (phenazine) in under two minutes. researchgate.netnih.gov The method demonstrates excellent performance characteristics, including a wide linear range, low limits of detection (LOD) and quantification (LOQ), and good precision and recovery. nih.gov
Table 1: CZE Method Validation Parameters for 2-Hydroxyphenazine (2-OH-PHZ) Quantification
| Parameter | Value | Reference |
|---|---|---|
| Linear Range | 10 - 250 µg/mL | nih.gov |
| Correlation Coefficient (r) | 0.9997 | nih.gov |
| Limit of Detection (LOD) | 0.47 µg/mL | nih.gov |
| Limit of Quantification (LOQ) | 1.56 µg/mL | nih.gov |
Spectroscopic Techniques
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of phenazine compounds. They provide detailed information about the molecular structure, connectivity, and elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous determination of molecular structures. uobasrah.edu.iq Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, the precise connectivity of protons and carbons within a molecule can be established. nih.govmdpi.com
High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the elemental composition of a compound with high accuracy. nih.gov Instruments such as Orbitrap and Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers provide high resolving power (≥10,000 FWHM), which allows for the measurement of an ion's mass-to-charge ratio (m/z) with very low error (typically <5 ppm). nih.govresearchgate.netmdpi.com
This high mass accuracy enables the confident determination of a molecule's elemental formula. mdpi.com For 10-Hydroxyphenazin-2-one (C₁₂H₇N₂O₂), HRMS would be used to measure its accurate mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. When coupled with liquid chromatography (LC-HRMS) or tandem MS (HR-MS/MS), this technique can be used to identify and confirm the presence of the target compound in complex mixtures and to elucidate the structures of unknown metabolites or degradation products. iu.edunih.gov The data generated, including accurate mass of precursor and fragment ions, provides a high degree of confidence in compound identification. thermofisher.com
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the qualitative and quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Phenazine derivatives are often colored due to their extended conjugated systems, making them ideal candidates for UV-Vis analysis.
The chromophoric phenazine core is expected to exhibit characteristic absorption bands. The presence of a hydroxyl group (-OH) and a carbonyl group (C=O) as auxochromes on the phenazine ring of "this compound" would likely influence the position and intensity of these absorption maxima (λmax). The specific λmax values are dependent on the solvent used, as solvent polarity can affect the electronic transitions. In a typical analysis, the UV-Vis spectrum of the compound would be recorded over a range of wavelengths to determine the λmax, which is the wavelength at which the compound absorbs the most light. This value is crucial for quantitative analysis as it provides the highest sensitivity.
Illustrative UV-Visible Spectroscopy Data for a Phenazine Compound
| Parameter | Value | Description |
| λmax 1 | ~250-280 nm | Corresponds to π → π* transitions within the aromatic system. |
| λmax 2 | ~360-400 nm | A characteristic absorption band for the phenazine ring system. |
| λmax 3 | ~480-520 nm | A visible region absorption, likely responsible for the compound's color, influenced by the hydroxyl and carbonyl groups. |
| Molar Absorptivity (ε) at λmax 3 | >10,000 L·mol-1·cm-1 | Indicates a strong absorption of light at this wavelength. |
Note: The data in this table is hypothetical and serves as an example of typical values for a hydroxyphenazine derivative.
Method Validation and Quantification Strategies
For the accurate and reliable quantification of "this compound" in any given sample, the chosen analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, must be thoroughly validated. Method validation ensures that the analytical procedure is suitable for its intended purpose. The validation process is guided by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).
Key parameters evaluated during method validation include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Illustrative Method Validation Parameters for a Hypothetical HPLC-UV Method for "this compound"
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | - | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2% | < 1.5% |
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantification (LOQ) | - | 0.5 µg/mL |
Note: The data in this table is for illustrative purposes and represents typical results for a validated HPLC-UV method.
Future Research Directions and Emerging Applications
Discovery of Novel Phenazine (B1670421) Derivatives
The vast chemical diversity of naturally occurring phenazines, with over 180 identified to date and more than 6,000 synthetic analogues, underscores the potential for discovering new derivatives with unique properties. acs.orgguidechem.com Future research will likely focus on several key strategies for identifying and synthesizing novel phenazine compounds.
One promising approach involves the exploration of underexplored microbial habitats, both terrestrial and marine, to isolate new phenazine-producing microorganisms. nih.govmdpi.com Genetic screening techniques, targeting conserved genes in the phenazine biosynthetic pathway such as phzE, can accelerate the identification of these organisms. mdpi.com
Chemical synthesis methods are also continually evolving, offering pathways to novel phenazine structures that may not be accessible through natural biosynthesis. Techniques like solid-state chemistry provide environmentally friendly alternatives to traditional synthesis methods. rasayanjournal.co.in Furthermore, the modification of existing phenazine scaffolds, such as phenazine-1-carboxylic acid (PCA), can generate new derivatives with enhanced or novel biological activities. nih.gov For instance, the synthesis of phenazine-1-carboxylic acylhydrazone derivatives has yielded compounds with notable antitumor activity. nih.gov
The table below summarizes some recently discovered or synthesized novel phenazine derivatives and their key characteristics.
| Novel Phenazine Derivative | Method of Discovery/Synthesis | Key Characteristics/Potential Applications | Reference(s) |
| 1-carboxyl-6-formyl-4,7,9-trihydroxy-phenazine (CFTHP) | Isolated from Streptomyces lomondensis S015 | Bioactive phenazine with potential for biocontrol of plant pathogens. | acs.org |
| 1-hydroxyphenazine (B607933) N′10-oxide | Biosynthesized via an artificial pathway in Pseudomonas chlororaphis HT66 | A novel phenazine N-oxide with cytotoxic activity against human cancer cell lines. | acs.org |
| Pyrido-phenazine derivatives | Synthesized via solid-state chemistry | Showed the greatest suppression of parasitic growth (Plasmodium falciparum). | rasayanjournal.co.in |
| Halogenated phenazine derivatives | Chemical synthesis | Potent antibacterial and biofilm eradication activities against Gram-positive pathogens. | nih.govnih.gov |
| Endophenazine A and A1 | Synthesized in Pseudomonas chlororaphis P3 via an artificial biosynthetic pathway | Terpenoid phenazines with good antibacterial activity. | nih.gov |
Deeper Elucidation of Ecological Roles and Microbial Interactions
While the antimicrobial properties of phenazines are well-documented, their broader ecological roles and intricate interactions within microbial communities are areas ripe for further investigation. For decades, phenazines were considered mere pigments of uncertain function. nih.gov It is now understood that these molecules are key players in microbial warfare and communication. scienmag.com
Future research should aim to unravel the precise mechanisms by which phenazines shape the structure and function of microbial consortia in various environments, particularly in the rhizosphere—the soil region directly influenced by plant roots. scienmag.com Understanding how phenazine-producing bacteria compete with other microorganisms, including plant pathogens, can lead to more effective biocontrol strategies in agriculture. nih.govresearchgate.net
Phenazines also act as electron shuttles, facilitating extracellular electron transfer, which is crucial for microbial respiration and energy generation in certain environments. nih.govresearchgate.netelsevierpure.com Further research into this function could have implications for bioelectrochemical systems and bioremediation. The redox-cycling properties of phenazines are central to many of their biological activities, including the generation of reactive oxygen species that contribute to their antimicrobial effects. researchgate.netelifesciences.org A deeper understanding of these redox properties will be critical for harnessing their full potential.
Advanced Biotechnological Approaches for Sustainable Production
The demand for phenazines for various applications, from agriculture to medicine, necessitates the development of sustainable and high-yield production methods. While chemical synthesis is possible, it often involves toxic by-products and low yields. nih.gov Consequently, microbial fermentation is emerging as a greener and more scalable alternative. acs.orgnih.gov
Metabolic engineering and synthetic biology are powerful tools for optimizing phenazine production in microbial hosts. nih.govescholarship.orgnih.gov By engineering the genomes of bacteria like Pseudomonas chlororaphis, researchers can enhance the expression of key biosynthetic genes and redirect metabolic fluxes towards the desired phenazine product. escholarship.orgnih.gov The construction of artificial biosynthetic pathways in chassis organisms allows for the production of novel phenazine derivatives that are not naturally produced by the host. acs.orgnih.govresearchgate.net
A multi-chassis approach, utilizing tools like chassis-independent recombinase-assisted genome engineering (CRAGE), can rapidly identify optimal production hosts for specific phenazines. escholarship.org For example, this approach has led to significantly higher titers of phenazine-1,6-dicarboxylic acid (PDC) in hosts like Xenorhabdus doucetiae and Pseudomonas simiae. escholarship.org
The following table highlights some advanced biotechnological strategies for phenazine production.
| Biotechnological Approach | Description | Example | Reference(s) |
| Metabolic Engineering | Modifying the host's genome to improve the biosynthesis pathway or induce mutations for increased yield. | Overexpression of coding sequences associated with high phenazine production in Pseudomonas chlororaphis. | escholarship.org |
| Synthetic Biology | Designing and constructing new biological parts, devices, and systems, such as artificial biosynthetic pathways. | Creation of an artificial pathway in P. chlororaphis HT66 to produce 1-hydroxyphenazine N′10-oxide. | acs.org |
| Multi-chassis Host Engineering | Using genome engineering tools to integrate biosynthetic gene clusters into multiple diverse bacterial species to identify top producers. | Use of CRAGE to identify Xenorhabdus doucetiae and Pseudomonas simiae as high-yield producers of PDC. | escholarship.org |
| Heterologous Expression | Introducing phenazine biosynthesis genes from one organism into a different, more easily culturable or higher-yielding host. | Transplanting phenazine synthesis genes from Pseudomonas into E. coli and P. putida. | researchgate.net |
Exploration of New Therapeutic Avenues Beyond Antimicrobials
The structural diversity of phenazines translates into a wide array of pharmacological activities, extending far beyond their well-established antimicrobial effects. nih.govnih.govresearchgate.net This opens up exciting possibilities for developing new therapeutic agents for a range of human diseases.
Numerous studies have demonstrated the anticancer and antitumor potential of phenazine derivatives. nih.govnih.gov For example, certain fused aryl phenazine derivatives are currently undergoing clinical studies for their significant anticancer activity. nih.govnih.gov The mechanisms of action often involve interfering with cellular respiration, inhibiting topoisomerase activity, or inducing apoptosis. nih.govnih.gov
In addition to their anticancer properties, phenazines have shown promise as antiparasitic, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.net The riminophenazine compound, Clofazimine, is already used in clinics for the treatment of leprosy and tuberculosis due to its combined antimicrobial and immunosuppressive properties. nih.gov The exploration of the vast chemical space of phenazines is likely to uncover new lead compounds for drug discovery in these and other therapeutic areas.
Integration of Omics Technologies in Phenazine Research
The advent of "omics" technologies—genomics, proteomics, and metabolomics—is revolutionizing the study of natural products like phenazines. These high-throughput approaches provide a systems-level understanding of phenazine biosynthesis, regulation, and function.
Genomic and metagenomic analyses have been instrumental in identifying the distribution and diversity of phenazine biosynthetic gene clusters across a wide range of bacterial species and environments. scienmag.comelifesciences.orgasm.org This has revealed the widespread potential for phenazine production in nature and has uncovered novel gene clusters that may produce new phenazine derivatives. asm.org
Proteomics, the large-scale study of proteins, can elucidate the regulatory networks that control phenazine production. For instance, quantitative proteomic analysis has identified proteins involved in energy production, amino acid metabolism, and nutrient uptake that play important roles in enhancing the biosynthesis of phenazine-1-carboxamide (B1678076) in Pseudomonas chlororaphis. nih.gov
Metabolomics, which involves the comprehensive analysis of metabolites in a biological system, can be used to study the chemical interactions mediated by phenazines within microbial communities. By analyzing the metabolic footprints of phenazine-producing and non-producing strains, researchers can gain insights into their ecological roles and mechanisms of action.
Interdisciplinary Research Collaborations for Comprehensive Understanding
The complexity of phenazine research, spanning from fundamental microbiology and chemistry to applied biotechnology and medicine, necessitates a collaborative, interdisciplinary approach. yale.edu Integrating expertise from diverse fields is crucial for a holistic understanding of these multifaceted compounds.
For example, collaborations between chemists and microbiologists can lead to the discovery and characterization of novel phenazine derivatives. rasayanjournal.co.inekb.eg Partnerships between molecular biologists and bioengineers are essential for developing optimized microbial cell factories for sustainable phenazine production. escholarship.orgnih.gov Furthermore, collaborations between pharmacologists, clinicians, and medicinal chemists are vital for translating the therapeutic potential of phenazines into new drugs. mdpi.comgoogle.com
By fostering such interdisciplinary partnerships, the scientific community can accelerate the pace of discovery and innovation in the field of phenazine research, ultimately unlocking the full potential of compounds like 10-hydroxyphenazin-2-one for the benefit of science and society. yale.edu
Q & A
Q. Table 1: Comparative Analysis of Synthetic Routes
| Route | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| A | Pd/C | EtOH | 62 | 95.2 | |
| B | FeCl₃ | DCM | 78 | 98.1 |
Q. Table 2: Stability Study Parameters
| Condition | Temp (°C) | Humidity (%) | Degradation Rate (%/month) |
|---|---|---|---|
| Accelerated | 40 | 75 | 4.8 ± 0.3 |
| Long-term | 25 | 60 | 1.2 ± 0.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
